N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
Description
N-(4-{[(4-Carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a thiazole-based derivative featuring a 4-chlorobenzamide moiety at the 2-position of the thiazole ring and a carbamoylphenylcarbamoylmethyl group at the 4-position. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, known for its role in modulating biological activity in medicinal chemistry . The carbamoylphenylcarbamoylmethyl substituent introduces multiple hydrogen-bonding sites, which may improve solubility and target affinity compared to simpler alkyl or aryl substitutions.
Properties
IUPAC Name |
4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-5-1-12(2-6-13)18(27)24-19-23-15(10-28-19)9-16(25)22-14-7-3-11(4-8-14)17(21)26/h1-8,10H,9H2,(H2,21,26)(H,22,25)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBDIQYYMVMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antimicrobial, antifungal, and antitumor activities.
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. This suggests that N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide might interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Given the antimicrobial and antitumor activities associated with thiazole derivatives, it can be inferred that this compound might affect pathways related to cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound might have good bioavailability.
Result of Action
Given the antimicrobial and antitumor activities associated with thiazole derivatives, it can be inferred that this compound might inhibit cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous thiazole derivatives, focusing on substituents, physicochemical properties, and reported biological activities:
Key Structural and Functional Insights:
Anti-inflammatory Potential: The target compound’s carbamoylphenylcarbamoylmethyl group may improve hydrogen-bonding interactions with inflammatory targets (e.g., cyclooxygenase) compared to the phenyl group in compound 5c . However, the phenyl-substituted analog 5c demonstrated higher potency in vivo, suggesting that bulkier substituents at C4 might reduce bioavailability despite enhanced solubility.
Electronic and Steric Effects: The 4-chloro substituent in the target compound and 5c provides electron-withdrawing effects, stabilizing the thiazole ring and enhancing electrophilic interactions.
Synthetic Accessibility: Synthesis of the target compound may involve coupling 2-amino-4-(carbamoylmethyl)thiazole with 4-chlorobenzoyl chloride, analogous to methods used for simpler thiazole benzamides (e.g., 5c) . Sulfamoyl and thiadiazole derivatives () require additional steps, such as sulfonation or heterocycle formation, increasing synthetic complexity .
Research Findings and Hypotheses
- Kinase Inhibition : Thiazole derivatives with carboxamide groups (e.g., ) have shown kinase-inhibitory properties. The target compound’s carbamoyl groups could similarly interact with ATP-binding pockets in kinases .
- Metabolic Stability : The absence of ester or nitro groups (cf. ) may confer better metabolic stability compared to nitro-substituted analogs .
Preparation Methods
Hantzsch Thiazole Formation
A classical approach involves reacting a thioamide derivative with an α-bromo ketone. For example, 2-aminothiazole derivatives can be synthesized by cyclizing thioacetamide with α-bromoacetophenone analogs under basic conditions. In the context of the target compound, the thiazole ring is functionalized at the 2-position with an amine group, which is later derivatized to the 4-chlorobenzamide substituent.
Reaction Conditions :
Alternative Catalytic Methods
Recent advancements utilize palladium catalysts for cross-coupling reactions to construct the thiazole ring. For instance, bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) facilitates Suzuki-Miyaura couplings between boronic acids and bromothiazole intermediates. This method offers superior regioselectivity for introducing aromatic substituents.
Installation of the Carbamoylphenyl Carbamoylmethyl Side Chain
The carbamoylphenyl carbamoylmethyl group at the 4-position of the thiazole is introduced via a two-step process: (1) alkylation of the thiazole with a bromoacetyl intermediate, and (2) sequential amidation with 4-carbamoylaniline.
Alkylation of the Thiazole Ring
The 4-position of the thiazole is functionalized using a bromoacetyl derivative. For example, bromoacetylation with ethyl bromoacetate under basic conditions yields the ethyl ester intermediate, which is hydrolyzed to the carboxylic acid.
Reaction Conditions :
-
Reactants : Thiazole derivative (1.0 equiv), ethyl bromoacetate (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C, 4 hours
-
Yield : 75–80%
Sequential Amidation with 4-Carbamoylaniline
The carboxylic acid intermediate is coupled with 4-carbamoylaniline using EDCI/HOBt chemistry, analogous to Section 2.1. A final amidation step introduces the second carbamoyl group.
Reaction Conditions :
-
Reactants : Thiazole-acetic acid (1.0 equiv), 4-carbamoylaniline (1.2 equiv)
-
Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)
-
Base : DIPEA (3.0 equiv)
-
Solvent : DCM
-
Temperature : 25°C, 12 hours
-
Yield : 70–75%
Optimization Strategies and Challenges
Purification Techniques
Silica gel chromatography is critical for isolating intermediates. For example, purification of (2-methylthiazol-4-yl)methanamine derivatives using dichloromethane:methanol gradients (10:1 to 0:1) achieves >95% purity. Recrystallization from isopropyl alcohol further refines the final product.
Side Reactions and Mitigation
-
Epimerization : Basic conditions during amidation may cause racemization. Using HOBt and low temperatures (0–5°C) minimizes this risk.
-
Byproduct Formation : Excess coupling agents generate urea derivatives. Quenching with aqueous NH₄Cl removes residual EDCI.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Hantzsch Thiazole | Cyclization, amidation | 68% | 92% | Cost-effective, scalable |
| Catalytic Coupling | Suzuki-Miyaura, amidation | 75% | 95% | High regioselectivity |
| Sequential Alkylation | Alkylation, dual amidation | 70% | 90% | Modular side-chain introduction |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and carbamoyl group integration.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% typically required for biological assays).
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
How do structural modifications influence the bioactivity of this compound?
Basic
A comparative structure-activity relationship (SAR) analysis of analogs reveals:
| Substituent Position | Functional Group | Bioactivity Impact |
|---|---|---|
| 4-Chlorophenyl | Cl | Enhances target binding via hydrophobic interactions. |
| Carbamoylphenyl | CONH | Improves solubility and hydrogen-bonding potential. |
| Thiazole methyl linker | CH | Affects conformational flexibility and potency. |
| Substitution at the thiazole 4-position with bulkier groups (e.g., ethyl) reduces activity, highlighting steric constraints . |
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbamoylation.
- Temperature Control : Maintaining 70°C during amide coupling minimizes side-product formation.
- Inert Atmosphere : Nitrogen purging prevents oxidation of sensitive intermediates .
How should researchers address contradictions between in vitro and in vivo bioactivity data?
Q. Advanced
- Dose-Response Validation : Replicate in vitro IC values across multiple cell lines (e.g., HeLa, MCF-7).
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation in vivo.
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models.
Discrepancies often arise from poor absorption or metabolic inactivation, necessitating prodrug strategies .
What computational methods predict biological targets for this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, VEGFR).
- Pharmacophore Modeling : Identifies essential hydrogen-bond acceptors (carbamoyl group) and hydrophobic pockets (chlorophenyl).
- QSAR Studies : Correlate electronic descriptors (e.g., logP, polar surface area) with cytotoxicity data .
How does this compound compare to structurally similar analogs in terms of efficacy?
Q. Advanced
| Compound Analog | Structural Variation | IC (μM) | Target Selectivity |
|---|---|---|---|
| 4-Methoxy derivative | OCH instead of Cl | 12.5 | Lower kinase inhibition |
| 3-Chlorophenyl isomer | Cl at meta position | 8.2 | Improved solubility, reduced potency |
| The 4-chloro configuration maximizes target engagement due to optimal hydrophobic interactions . |
What strategies ensure compound stability during storage and handling?
Q. Advanced
- Storage : Lyophilized form at -20°C under argon.
- Buffered Solutions : Use pH 7.4 PBS to prevent hydrolysis of the carbamoyl group.
- Light Sensitivity : Protect from UV exposure to avoid thiazole ring degradation .
How can synthesis be scaled for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction time.
- Catalytic Recycling : Immobilized catalysts (e.g., Pd/C) enable reuse in coupling steps.
- Purification : Automated flash chromatography systems streamline isolation of high-purity batches .
What experimental designs are recommended for pharmacokinetic studies?
Q. Advanced
- ADME Profiling :
- Absorption : Caco-2 cell permeability assay.
- Metabolism : Cytochrome P450 inhibition screening.
- Excretion : Radiolabeled compound tracking in urine/feces.
- In Vivo Models : Single-dose pharmacokinetics in Sprague-Dawley rats (IV/PO administration) with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
